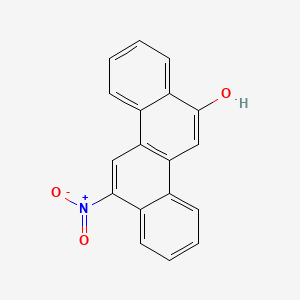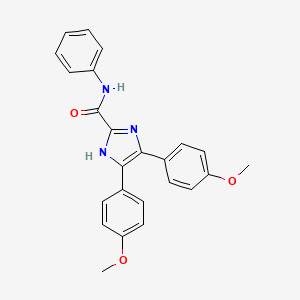
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is a synthetic organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide typically involves a multi-step process. One efficient method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, mild reaction conditions, shorter reaction times, and higher yields . The reaction mixture is irradiated in a microwave oven, and the product is obtained after cooling and recrystallization from ethanol.
Analyse Des Réactions Chimiques
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, glacial acetic acid, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield corresponding nitro derivatives, while substitution reactions can introduce different functional groups onto the imidazole ring.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including analgesic, anti-inflammatory, and antibacterial properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, it has industrial applications, such as in the production of organic materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides. The compound can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), but it has a higher affinity for cAMP . This regulation of cyclic nucleotides is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and 4,5-bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole . These compounds share the phenylimidazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Propriétés
Numéro CAS |
116223-93-9 |
|---|---|
Formule moléculaire |
C24H21N3O3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
4,5-bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-19-12-8-16(9-13-19)21-22(17-10-14-20(30-2)15-11-17)27-23(26-21)24(28)25-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
SPCXRWJVRXXXHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)

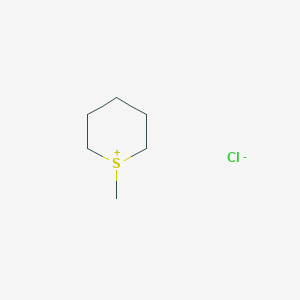
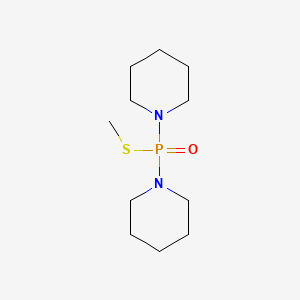

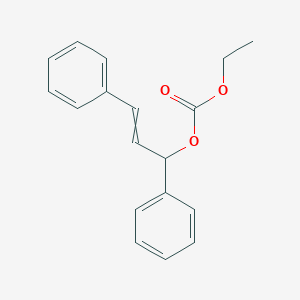
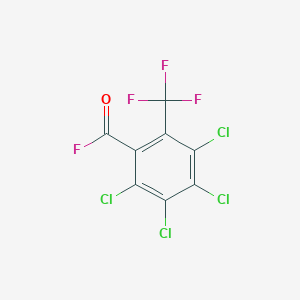
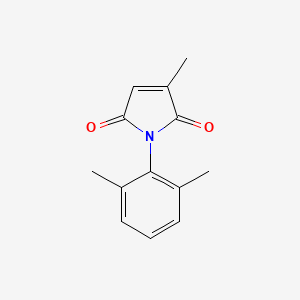
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
